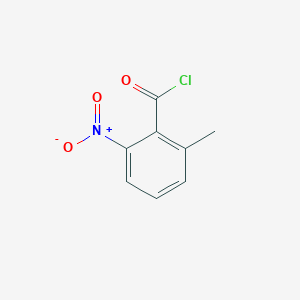

2-Methyl-6-nitrobenzoyl Chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves careful selection of reactants and conditions to achieve the desired product. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reported in one study involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step to avoid by-products . Similarly, the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid is achieved through a crystal engineering approach, indicating a methodical process to obtain the target molecular structure .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-6-nitrobenzoyl Chloride has been analyzed using various techniques such as X-ray diffraction. For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined, revealing a non-planar conformation and providing insights into the stability of the molecule . The molecular structure is crucial in understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo chemical reactions such as nucleophilic substitution. The study of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole shows that it can react with pyridine in the absence of an additional base, which is a key characteristic of its chemical behavior . Understanding these reactions is essential for the application of these compounds in various fields, including pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the crystal structure of Methyl 2,6-dihydroxy-3-nitrobenzoate is stabilized by intra- and intermolecular hydrogen bonds, which affect its melting point, solubility, and other physical properties . The coplanarity of the nitro group with the benzene ring in this compound indicates conjugation with the π-electron system, which can influence its chemical properties such as reactivity and spectral characteristics .

Applications De Recherche Scientifique

Conformational Properties in Chemical Synthesis

2-Methyl-6-nitrobenzoyl chloride is utilized in the synthesis and study of conformational properties of chemical compounds. For example, its use in synthesizing bisoxazoline demonstrates the formation of a highly dynamic helical chirality in solution and solid state, which is significant in understanding molecular behaviors in various contexts (Preston et al., 2003).

Enhancing LC–MS Detection of Estrogens

In biological fluid analysis, 2-Methyl-6-nitrobenzoyl chloride is employed to enhance the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS). This advancement plays a crucial role in improving the sensitivity and accuracy of estrogen detection in medical diagnostics (Higashi et al., 2006).

Development of Heterocyclic Compounds

This compound is also pivotal in the development of heterocyclic compounds, such as pyrrolobenzodiazepine, which are essential in various pharmaceutical and chemical syntheses. Its role in creating new heterocyclic quinones demonstrates its versatility in organic synthesis (Tapia et al., 1999).

Synthesis of Anticonvulsant Agents

In pharmaceutical research, 2-Methyl-6-nitrobenzoyl chloride is used in synthesizing compounds with anticonvulsant activities. These synthesized compounds, such as various alkyl esters, have shown effectiveness in preventing the effects of strychnine or maximal electric shock in mice, highlighting its potential in developing new anticonvulsant drugs (Hamor & Janfaza, 1963).

COX Inhibition for Anti-Inflammatory Applications

Another application is in the synthesis of compounds for cyclooxygenase (COX) inhibition. These synthesized compounds demonstrate inhibitory activity against COX-1 and COX-2, which is critical in the development of anti-inflammatory drugs (Migliara et al., 2009).

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the cell.

Mode of Action

Similar compounds, such as 2-nitrobenzyl chloride, have been shown to react with n-methyldiethanolamine, and further reaction of the resulting quaternary diol with thionyl chloride at room temperature yields nitrobenzyl mustard quaternary salts . This suggests that 2-Methyl-6-nitrobenzoyl Chloride might also undergo similar reactions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein modification or protein-protein interaction pathways.

Result of Action

Given its use in proteomics research , it may modify proteins or peptides in the cell, potentially altering their function.

Safety and Hazards

2-Methyl-6-nitrobenzoyl Chloride is a hazardous chemical. It can cause severe skin burns and eye damage. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored locked up and disposed of to an approved waste disposal plant .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-6-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510664 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitrobenzoyl Chloride | |

CAS RN |

66232-57-3 | |

| Record name | 2-Methyl-6-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitrobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Methyl-6-nitrobenzoyl chloride not directly used in the synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole despite being a seemingly direct precursor?

A1: While 2-Methyl-6-nitrobenzoyl chloride seems like a logical precursor to 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, the research paper highlights that this compound is prone to explosive decomposition upon precipitation. [] This inherent instability makes it unsafe and impractical for large-scale synthesis. The researchers therefore employed a safer "one-pot" synthesis method, using 2-methyl-6-nitrobenzaldoxime as a starting material and generating the 2-Methyl-6-nitrobenzoyl chloride in situ without isolation. This approach bypasses the need to isolate the unstable intermediate, making the overall process significantly safer and more efficient.

Q2: Can you explain the “one-pot” synthesis method mentioned in the paper and how it avoids the use of isolated 2-Methyl-6-nitrobenzoyl chloride?

A2: The “one-pot” method described in the paper [] involves a two-step reaction sequence conducted within the same reaction vessel without isolating the intermediate 2-Methyl-6-nitrobenzoyl chloride. Here's a breakdown:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)